4-Phenylbutanethioamide
Overview
Description
4-Phenylbutanethioamide is a chemical compound with the molecular weight of 179.29 . Its IUPAC name is also this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Phenylbutanethioamide can be synthesized through specific chemical reactions. For instance, the reaction of 4-(phenylimino)butan-2-ol with ammonium polysulfide in ethanol results in 3-hydroxy-N-phenylbutanethioamide, as demonstrated in a study by Mlostoń et al. (2005). This process has been established as a general method for preparing thiobenzamides (Mlostoń et al., 2005).
Anticancer Activity
- Atta and Abdel‐Latif (2021) explored the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents. These compounds, particularly those containing thiazolidinone rings or thiosemicarbazide moieties, exhibited notable inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Chemical Chaperone Properties
- 4-Phenylbutyrate, a related compound to this compound, has been studied for its potential as a chemical chaperone. Kolb et al. (2015) discussed the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis, highlighting its role in preventing protein misfolding and alleviating endoplasmic reticulum stress [(Kolb et al., 2015)](https
Neuroprotective Effects
- Mimori et al. (2017) discussed 4-Phenylbutyric acid (4-PBA) as a potential treatment for neurodegenerative diseases. 4-PBA acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, which are key processes in neurodegeneration. It also exhibits inhibitory activity against histone deacetylases (HDACs). However, optimization of 4-PBA dosing is necessary for effective medicinal application due to the high doses currently required for therapeutic efficacy (Mimori et al., 2017).
Bone Health
- Park et al. (2018) showed that 4-PBA can attenuate inflammatory bone loss by inducing autophagy in osteoclasts. The study found that 4-PBA significantly reduced osteoclast area and decreased bone resorption, suggesting its potential as a therapeutic for inflammatory bone diseases (Park et al., 2018).
Cardiovascular
Cardiovascular Effects
Luo et al. (2015) demonstrated that 4-Phenylbutyric acid (4-PBA) can prevent myocardial hypertrophy and interstitial fibrosis in mice subjected to pressure overload. The study revealed that 4-PBA attenuates endoplasmic reticulum stress, thus offering a potential therapeutic strategy for preventing cardiovascular diseases associated with pressure overload (Luo, Chen, & Wang, 2015).
Jian et al. (2016) explored the cardioprotective effects of 4-PBA against ischemia/reperfusion injuries. Their findings suggest that 4-PBA reduces cardiac dysfunction and oxidative stress induced by ischemia/reperfusion, indicating its potential as a therapeutic agent for heart diseases (Jian, Lu, Lu, & Lu, 2016).
Safety and Hazards
Properties
IUPAC Name |
4-phenylbutanethioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISHIDCUIUQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624335 | |
Record name | 4-Phenylbutanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177665-17-7 | |
Record name | 4-Phenylbutanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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